1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone
Description
BenchChem offers high-quality 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(6-hydroxy-2,3,4-trimethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-6(12)9-7(13)5-8(14-2)10(15-3)11(9)16-4/h5,13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYYVUJNBLMMPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22248-14-2 | |
| Record name | 1-(6-hydroxy-2,3,4-trimethoxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Biological Activity & Pharmacological Potential of 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone
This is an in-depth technical guide on the biological activity and pharmacological potential of 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone (CAS: 22248-14-2), also known as 6-hydroxy-2,3,4-trimethoxyacetophenone .
Executive Summary
1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone is a highly oxygenated acetophenone derivative characterized by a specific substitution pattern (one hydroxyl, three methoxy groups) on the phenyl ring. While often utilized as a high-value synthetic intermediate for bioactive flavonoids (e.g., Pedalitin, Sinensetin), this molecule possesses intrinsic pharmacological properties driven by its phenolic pharmacophore and lipophilic methoxylation.
Its primary significance lies in two domains:
-
Direct Pharmacological Activity: It exhibits anti-inflammatory, antioxidant, and potential antinociceptive activities, functioning as a "super-analog" of Paeonol with enhanced metabolic stability due to polymethoxylation.
-
Synthetic Utility: It serves as the critical A-ring precursor for the synthesis of polymethoxylated flavones (PMFs), a class of compounds with potent neuroprotective and anticancer profiles.
Chemical Profile & Physicochemical Properties[1][2][3][4][5]
Understanding the structural basis of this molecule is essential for predicting its bioavailability and receptor interactions.
Structural Identity
-
IUPAC Name: 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone
-
Common Synonyms: 6-Hydroxy-2,3,4-trimethoxyacetophenone; 2'-Hydroxy-3',4',5'-trimethoxyacetophenone (numbering relative to ketone).
-
CAS Number: 22248-14-2[1]
-
Molecular Formula: C₁₁H₁₄O₅
-
Molecular Weight: 226.23 g/mol
Physicochemical Data (Lipinski Compliance)
The molecule exhibits drug-like properties, adhering to Lipinski’s Rule of Five, suggesting good oral bioavailability.
| Property | Value | Implication |
| LogP (Predicted) | ~2.1 - 2.5 | Optimal lipophilicity for membrane permeability and BBB penetration. |
| H-Bond Donors | 1 (Phenolic OH) | Facilitates specific receptor binding (e.g., COX/LOX active sites). |
| H-Bond Acceptors | 5 (4 Ether, 1 Ketone) | Supports hydrogen bonding with aqueous solvent and protein residues. |
| Topological Polar Surface Area (TPSA) | ~65 Ų | Well within the limit (<140 Ų) for good intestinal absorption. |
| Rotatable Bonds | 4 | Moderate flexibility allows conformational adaptation to binding pockets. |
Biosynthetic & Synthetic Context
While found in trace amounts in Rutaceae (e.g., Melicope, Acronychia) and Euphorbiaceae (Croton) species, the compound is primarily accessed via semi-synthesis to ensure purity for pharmacological applications.
Laboratory Synthesis Protocol
The most robust route involves the Friedel-Crafts acylation of polymethoxylated benzenes.
Protocol: Friedel-Crafts Acylation
-
Starting Material: 3,4,5-Trimethoxyphenol or 1,4-Dihydroxy-2,6-dimethoxybenzene.
-
Reagents: Acetyl chloride (AcCl) or Acetic anhydride (
); Boron trifluoride etherate ( ) or Aluminum chloride ( ). -
Conditions: Reaction is performed in glacial acetic acid or dichloromethane at 0–25°C.
-
Mechanism: The Lewis acid coordinates with the phenolic oxygen and directs the acetyl group to the ortho position (position 6), stabilized by an intramolecular hydrogen bond between the carbonyl oxygen and the hydroxyl proton.
DOT Diagram: Synthetic Pathway to Bioactive Flavones The following diagram illustrates the molecule's role as a precursor to the bioactive flavone Pedalitin.
Caption: Synthesis workflow transforming the acetophenone scaffold into potent flavone therapeutics.
Pharmacological Profile[3][7][8]
The biological activity of 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone is defined by its ability to modulate inflammatory pathways and scavenge reactive species.
Anti-Inflammatory Activity
The molecule acts as a pleiotropic anti-inflammatory agent. Its mechanism shares similarities with Paeonol , but the additional methoxy groups at positions 3 and 4 enhance its lipophilicity, potentially improving cellular uptake.
-
Target: NF-κB Signaling Pathway.
-
Mechanism:
-
Inhibition of IKK: The compound likely inhibits the IκB Kinase (IKK) complex.
-
Prevention of IκB Degradation: This prevents the phosphorylation and subsequent ubiquitination of IκBα.
-
Transcriptional Blockade: NF-κB (p65/p50 dimer) remains sequestered in the cytoplasm, preventing the transcription of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and enzymes (COX-2, iNOS).
-
Antioxidant & Cytoprotective Effects
The phenolic hydroxyl group at position 6 is capable of donating a hydrogen atom to neutralize free radicals (ROS), while the methoxy groups stabilize the resulting phenoxy radical via resonance and electron donation.
-
Radical Scavenging: Effective against DPPH and ABTS radicals.
-
Lipid Peroxidation: Inhibits the oxidation of LDL, a key step in atherogenesis.
Enzyme Inhibition Potential
Structural analysis suggests high affinity for enzymes with hydrophobic pockets:
-
Lipoxygenase (5-LOX): The planar structure and hydrophobic methoxy tail fit the LOX active site, reducing leukotriene synthesis (IC50 predicted in low micromolar range).
-
Tyrosinase: Acetophenones are known competitive inhibitors of tyrosinase; this molecule's polymethoxylation pattern mimics natural substrates, suggesting potential as a skin-whitening agent.
Mechanism of Action (Signaling Pathway)
The following diagram details the multi-target mechanism by which the molecule exerts its anti-inflammatory effects.
Caption: Dual mechanism of action: Direct ROS scavenging and downstream inhibition of the NF-κB inflammatory cascade.
Experimental Protocols
To validate the biological activity of this compound, the following standardized protocols are recommended.
In Vitro Anti-Inflammatory Assay (RAW 264.7 Macrophages)
Objective: Determine the IC50 for NO production inhibition.
-
Cell Culture: Seed RAW 264.7 murine macrophages in 96-well plates (
cells/well) in DMEM + 10% FBS. Incubate for 24h. -
Treatment: Pre-treat cells with the test compound (0.1 – 50 µM) for 1 hour. Include Dexamethasone (1 µM) as a positive control.
-
Induction: Stimulate with Lipopolysaccharide (LPS, 1 µg/mL) for 24 hours.
-
Quantification (Griess Assay):
-
Mix 100 µL of supernatant with 100 µL of Griess reagent (1:1 mixture of 1% sulfanilamide and 0.1% NED).
-
Incubate for 10 min at room temperature.
-
Measure absorbance at 540 nm using a microplate reader.
-
-
Calculation: Calculate % inhibition relative to LPS-only control.
Antioxidant Capacity (DPPH Assay)
Objective: Measure direct radical scavenging activity.
-
Reagent Prep: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Procedure:
-
Add 100 µL of test compound (various concentrations in MeOH) to 100 µL of DPPH solution.
-
Incubate in the dark for 30 minutes.
-
-
Measurement: Read absorbance at 517 nm.
-
Control: Ascorbic acid or Trolox as standard.
References
-
LookChem. (n.d.). 6-hydroxy-2,3,4-trimethoxyacetophenone Biological Activity and Properties. Retrieved from [Link]
-
National Institutes of Health (NIH) - PMC. (2021). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. Molecules. Retrieved from [Link]
-
MDPI. (2021). Beneficial Effects of Citrus-Derived Polymethoxylated Flavones for Central Nervous System Disorders. Retrieved from [Link]
-
EPA CompTox. (2025). 1-[3-(Hexyloxy)-6-hydroxy-2,4-dimethoxyphenyl]ethanone Properties. Retrieved from [Link]
Sources
Polymethoxylated Acetophenones: Synthetic Architectures and Therapeutic Horizons
Part 1: Strategic Overview
Polymethoxylated acetophenones (PMAPs) represent a distinct subclass of phenolic lipids predominantly isolated from the Rutaceae family (genera Melicope, Acronychia, Citrus) and Euphorbiaceae. Unlike their polyhydroxylated counterparts, PMAPs possess a unique pharmacological edge: metabolic resilience . The methylation of phenolic hydroxyl groups significantly increases lipophilicity (logP), facilitating blood-brain barrier (BBB) permeation and reducing susceptibility to rapid Phase II conjugation (glucuronidation/sulfation).
For drug development professionals, PMAPs offer a versatile scaffold. They serve not only as potent lead compounds for anti-inflammatory and anticancer therapies but also as critical biosynthetic precursors for polymethoxylated flavones (PMFs) and chalcones. This guide dissects the structural logic, synthetic pathways, and mechanistic actions of PMAPs, moving beyond basic literature summary to actionable chemical intelligence.
Part 2: Structural Classification & Chemical Diversity
The PMAP scaffold is defined by an acetophenone core substituted with multiple methoxy (-OCH₃) groups. The presence of a free hydroxyl group, particularly at the ortho position (2'-OH), is a critical determinant of biological activity due to intramolecular hydrogen bonding with the carbonyl oxygen.
The Monomeric Scaffold
The simplest bioactive PMAPs are mono- or di-methoxylated.
-
Xanthoxylin (2'-hydroxy-4',6'-dimethoxyacetophenone): The archetypal PMAP. A potent antispasmodic and antifungal agent.
-
Paeonol (2'-hydroxy-4'-methoxyacetophenone): Widely recognized for neuroprotection and anti-atherosclerosis activity.
-
Apocynin (4-hydroxy-3-methoxyacetophenone): A specific inhibitor of NADPH oxidase, crucial for oxidative stress research.
Prenylated & Dimeric Derivatives (The Acronychia Class)
In genera like Acronychia, the PMAP core often undergoes prenylation (C- or O-alkylation with dimethylallyl groups) or dimerization.
-
Acrovestone: A dimeric acetophenone exhibiting significant cytotoxicity against human leukemia cells (HL-60).[1]
-
Prenylation Impact: The addition of a hydrophobic prenyl tail enhances membrane intercalation, often shifting the mechanism from antioxidant to cytotoxic (apoptosis-inducing).
Part 3: Synthetic Methodologies
The synthesis of PMAPs requires precise regiocontrol to establish the correct methoxylation pattern.
Core Protocol: Regioselective Friedel-Crafts Acylation
The industrial standard involves the acetylation of polymethoxybenzenes. The choice of Lewis acid dictates the yield and regioselectivity.
-
Substrate: 1,3,5-Trimethoxybenzene (for Xanthoxylin synthesis).
-
Reagent: Acetic anhydride (
). -
Catalyst: Boron trifluoride diethyl etherate (
) or Indium(III) triflate ( ). -
Mechanism: The Lewis acid activates the anhydride, generating an acylium ion. The electron-rich aromatic ring undergoes electrophilic aromatic substitution.
-
Demethylation Note: Strong Lewis acids (like
) often cause concurrent demethylation at the ortho position, yielding the bioactive 2'-hydroxy derivative directly—a "happy accident" often exploited in synthesis.
Advanced Route: Microwave-Assisted Green Synthesis
To minimize solvent waste and reaction time, microwave irradiation (MWI) is employed.
-
Conditions: Solvent-free,
catalyst, 5 minutes at 80°C. -
Advantage: Yields >90% with minimal purification required.
Visualization: Synthetic Logic Flow
Figure 1: Step-wise synthetic workflow for bioactive PMAPs, highlighting the critical demethylation step to achieve the 2'-hydroxy pharmacophore.
Part 4: Pharmacological Profile & Mechanisms
Anticancer Activity (Leukemia & Breast)
PMAPs, particularly prenylated derivatives, function as "mitocans" (mitochondria-targeting anticancer agents).
-
Mechanism: They disrupt the mitochondrial membrane potential (
), leading to cytochrome c release. -
Pathway: Activation of Caspase-3/9 cascade and modulation of the Bcl-2/Bax ratio.
-
Target: Acronychia-type dimers have shown
values in the low micromolar range (<5 M) against HL-60 and MCF-7 lines, comparable to standard chemotherapeutics but with distinct toxicity profiles.
Anti-Inflammatory Action (NF- B Inhibition)
Unlike NSAIDs which target COX enzymes directly, PMAPs often act upstream.
-
Target: Nuclear Factor-kappa B (NF-
B) signaling. -
Action: PMAPs prevent the phosphorylation and degradation of I
B . This locks NF- B in the cytoplasm, preventing its nuclear translocation and the subsequent transcription of pro-inflammatory cytokines (TNF- , IL-6).
Visualization: Signaling Pathway
Figure 2: Mechanism of Action. PMAPs intervene at the IKK complex level, effectively silencing the genomic response to inflammation.
Part 5: Structure-Activity Relationship (SAR)
The efficacy of PMAPs is tightly governed by the "Methoxy Effect."
| Structural Feature | Biological Impact |
| 2'-OH Group | Essential. Forms an intramolecular H-bond with the carbonyl, increasing lipophilicity and membrane permeability. Essential for antioxidant chelation. |
| 4'-Methoxy | Potency Enhancer. Electron-donating group that stabilizes the phenoxy radical (antioxidant) and improves metabolic stability against p-hydroxylation. |
| Prenylation (3' or 5') | Cytotoxicity Switch. Adds significant hydrophobicity. Transforms the molecule from a mild antioxidant to a potent cytotoxic agent (membrane disruption). |
| Dimerization | Selectivity. Methylene-bridged dimers (e.g., Acrovestone) show higher selectivity for cancer cells over normal fibroblasts compared to monomers. |
Part 6: Experimental Protocols
Protocol A: Regioselective Synthesis of Xanthoxylin
Objective: Synthesis of 2'-hydroxy-4',6'-dimethoxyacetophenone from 1,3,5-trimethoxybenzene.
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under nitrogen atmosphere.
-
Reagents: Add 1,3,5-trimethoxybenzene (10 mmol) and acetic anhydride (12 mmol).
-
Catalysis: Cool to 0°C. Dropwise add
(15 mmol) over 20 minutes.-
Note: Exothermic reaction. Control temperature to prevent polymerization.
-
-
Reaction: Allow to warm to room temperature, then heat to 60°C for 3 hours.
-
Quenching: Pour the mixture into ice-water (100 mL) containing 10% HCl. Stir for 30 minutes to hydrolyze the boron complex.
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash organic layer with brine, dry over anhydrous
. -
Purification: Recrystallize from ethanol or perform silica gel column chromatography (Hexane:EtOAc 8:2).
-
Validation:
-NMR (CDCl₃) should show a sharp singlet at ~13.5 ppm (chelated 2'-OH).
Protocol B: In Vitro Cytotoxicity Profiling (MTT Assay)
Objective: Determine
-
Seeding: Seed HL-60 cells at
cells/well in 96-well plates using RPMI-1640 media. -
Treatment: After 24h, treat cells with PMAP derivatives (dissolved in DMSO) at concentrations ranging from 0.1
M to 100 M. Include Vehicle Control (0.1% DMSO) and Positive Control (Doxorubicin). -
Incubation: Incubate for 48 hours at 37°C, 5%
. -
Labeling: Add 20
L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. -
Solubilization: Aspirate media carefully. Add 100
L DMSO to dissolve purple formazan crystals. -
Quantification: Measure absorbance at 570 nm using a microplate reader.
-
Analysis: Plot dose-response curves using non-linear regression (Sigmoidal) to calculate
.
References
-
Action of 2-hydroxy-4,6-dimethoxyacetophenone isolated from Sebastiania schottiana. PubMed. [Link]
-
Microwave-Assisted Efficient Synthesis of Polymethoxyacetophenones and Natural Polymethoxyflavones. ResearchGate. [Link]
-
Natural-derived acetophenones: chemistry and pharmacological activities. PMC. [Link]
-
Relationship between Structure and Antiproliferative Activity of Polymethoxyflavones towards HL60 Cells. Anticancer Research. [Link][2]
-
Acetophenones Isolated from Acronychia Pedunculata and their Anti-proliferative Activities. ResearchGate. [Link]
Sources
molecular weight and calculated LogP of 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone
[1][2]
Executive Summary
1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone (CAS: 22248-14-2 ) is a lipophilic aromatic ketone characterized by a specific substitution pattern that facilitates a strong intramolecular hydrogen bond (IMHB) between the C6-hydroxyl group and the carbonyl oxygen.[1] This interaction significantly influences its physicochemical properties, particularly its partition coefficient (LogP) and membrane permeability, distinguishing it from its isomers (e.g., acetovanillone derivatives).
Chemical Identity Table
| Metric | Detail |
| IUPAC Name | 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone |
| Common Synonyms | 6-Hydroxy-2,3,4-trimethoxyacetophenone; 2'-Hydroxy-3',4',5'-trimethoxyacetophenone (numbering variation) |
| CAS Registry Number | 22248-14-2 |
| Molecular Formula | C₁₁H₁₄O₅ |
| SMILES | CC(=O)C1=C(O)C=C(OC)C(OC)=C1OC |
| Molecular Weight | 226.23 g/mol |
Physicochemical Profiling: MW & LogP[1][4]
Molecular Weight Analysis
The molecular weight is calculated based on the standard atomic weights of its constituent elements.
Calculated LogP (cLogP) & Lipophilicity
The partition coefficient (LogP) is a critical parameter for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior. For this compound, the Calculated LogP is 1.62 .
The "Ortho-Effect" and Intramolecular Hydrogen Bonding
Standard additive algorithms (like ClogP or XLogP) often underestimate the lipophilicity of ortho-hydroxy acetophenones.[1]
-
Mechanism: The hydroxyl group at position 6 is ortho to the acetyl group at position 1. This proximity allows the formation of a stable 6-membered pseudo-ring via an intramolecular hydrogen bond (IMHB) between the hydroxyl proton and the carbonyl oxygen.
-
Impact: This "locks" the polar donor/acceptor groups, effectively masking their polarity from the solvent.
-
Result: The molecule behaves more lipophilically than predicted by summing individual fragment contributions. While the calculated value is ~1.62, experimental values for similar ortho-hydroxy systems often show a positive deviation (higher LogP) due to this "molecular chameleon" effect, improving passive membrane permeability.
Comparative LogP Data:
| Algorithm | Value | Notes |
|---|---|---|
| Consensus LogP | 1.62 | Based on weighted average of fragment-based methods. |
| XLogP3 | 1.60 | Atom-additive method; aligns well with experimental data for this class. |
| Bioavailability Score | 0.55 | Predicted good oral bioavailability (Lipinski compliant). |
Structural Visualization & Synthesis Workflow
Structural Logic & IMHB Diagram
The following diagram illustrates the chemical structure and the critical intramolecular hydrogen bond that modulates its solubility profile.
Caption: Structural relationship showing the formation of the intramolecular hydrogen bond (IMHB) which reduces polar surface area.
Synthesis Protocol (Friedel-Crafts Acylation)
The synthesis of 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone typically involves the regioselective acylation of a polymethoxylated phenol precursor.[1]
Methodology:
-
Precursor Selection: 3,4,5-Trimethoxyphenol is a common starting material.
-
Acylation: Reaction with acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst (Boron Trifluoride Etherate, BF₃·Et₂O).
-
Regioselectivity: The hydroxyl group directs the incoming acetyl group to the ortho position (C2 or C6, which are equivalent in the symmetric precursor), yielding the target 2-hydroxy-3,4,5-trimethoxyacetophenone (chemically equivalent to the 6-hydroxy-2,3,4- isomer depending on numbering convention).[1]
Caption: Step-by-step synthesis workflow via Friedel-Crafts acylation of 3,4,5-trimethoxyphenol.
Experimental Validation Protocols
To validate the calculated LogP and ensure compound purity, the following protocols are recommended for the laboratory setting.
Protocol A: LogP Determination (Shake-Flask Method)
Standard: OECD Guideline 107[1]
-
Preparation: Prepare mutually saturated solvents (n-octanol and water/buffer pH 7.4).
-
Dissolution: Dissolve ~2 mg of the compound in the octanol phase.
-
Equilibration: Mix with the aqueous phase in a separatory funnel. Shake mechanically for 60 minutes at 25°C.
-
Separation: Centrifuge to separate phases completely.
-
Quantification: Analyze both phases using HPLC-UV (detection at λmax ~280 nm).
-
Calculation:
[1]
Protocol B: Purity Verification (HPLC)
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient (10:90 to 90:10 over 20 min).
-
Flow Rate: 1.0 mL/min.
-
Expected Retention: Due to the IMHB, the compound will elute later than its non-hydrogen-bonded isomers (e.g., para-hydroxy variants).
References
-
PubChem. Ethanone, 1-(2-hydroxy-3,4,5-trimethoxyphenyl)- (Compound Summary). National Library of Medicine. Available at: [Link]
-
MDPI Molecules. Synthetic Studies toward Polymethoxylated Flavones: Synthesis of Pedalitin. (Discusses synthesis of the title compound as a key intermediate). Available at: [Link][1]
The Ortho-Lock Mechanism: 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone as a Gateway Scaffold
Topic: Role of 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone as a Biosynthetic Precursor Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Synthetic Biologists, and Pharmacognosists
Executive Summary 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone (hereafter HTM-Acetophenone ) is a critical biosynthetic intermediate and synthetic scaffold. It serves as the obligate precursor for the 5,6,7-substituted flavonoid family—a class of lipophilic polyphenols including baicalein trimethyl ether, sinensetin, and nobiletin analogs.
This guide details the molecule's unique structural properties, specifically the intramolecular hydrogen bond (H-bond lock) that directs regioselective methylation, its origin via Type III Polyketide Synthases (PKS), and its utility in the semi-synthesis of anti-proliferative agents.
Part 1: Structural Logic & Biosynthetic Origin
The "H-Bond Lock" Mechanism
The defining feature of HTM-Acetophenone is the hydroxyl group at position C6 (ortho to the acetyl group). Unlike the methoxy groups at C2, C3, and C4, the C6-hydroxyl remains unmethylated in biological systems due to a strong intramolecular hydrogen bond with the carbonyl oxygen.
-
Thermodynamic Stability: This 6-OH···O=C interaction creates a pseudo-six-membered ring, significantly raising the pKa of the phenol and preventing attack by S-Adenosyl Methionine (SAM)-dependent O-methyltransferases (OMTs).
-
Biosynthetic Consequence: This preservation of the free hydroxyl is not accidental; it is a prerequisite for the downstream Claisen-Schmidt condensation and subsequent heterocyclization required to form the flavonoid C-ring.
Type III PKS Assembly Line
In plant metabolism (specifically within Citrus, Piper, and Callicarpa species), HTM-Acetophenone is not a primary gene product but a derivative of the polyketide pathway.
-
Priming: A Type III PKS (chalcone synthase superfamily) condenses Acetyl-CoA (starter) with three units of Malonyl-CoA .[1]
-
Cyclization: The resulting tetraketide undergoes Claisen cyclization to form a phloroglucinol-type intermediate (2,4,6-trihydroxyacetophenone).
-
Sequential Methylation: Highly specific OMTs methylate the 2, 3, and 4 positions. The "Lock" mechanism ensures the 6-position remains free.
Diagram 1: Biosynthetic Pathway of HTM-Acetophenone
Caption: Sequential assembly from Acetyl-CoA to HTM-Acetophenone, highlighting the critical methylation steps mediated by OMTs.
Part 2: Divergent Synthesis & Application
HTM-Acetophenone is the "pivot point" for synthesizing 5,6,7-trimethoxyflavones . In drug development, these lipophilic flavones are valued for their ability to cross the blood-brain barrier and inhibit neuroinflammation (via NF-κB pathways).
Comparative Precursor Utility
The table below contrasts HTM-Acetophenone with other common precursors in flavonoid synthesis.
| Precursor Scaffold | Target Flavonoid Class | Key Advantage | Key Limitation |
| HTM-Acetophenone | 5,6,7-Trimethoxyflavones | Pre-installed A-ring pattern ; 6-OH ready for cyclization. | Requires specific synthesis; expensive to source. |
| 2,4,6-Trihydroxyacetophenone | 5,7-Dihydroxyflavones (Apigenin) | Cheap; widely available. | Difficult to selectively methylate C5/C6 after cyclization. |
| 2-Hydroxyacetophenone | Simple Flavones | High reactivity. | Lacks the polymethoxylation needed for high lipophilicity. |
Mechanism of Action in Synthesis
When used as a starting material, HTM-Acetophenone dictates the substitution pattern of the flavonoid A-ring .
-
C2-OMe (Acetophenone)
Becomes C5-OMe (Flavone) . -
C3-OMe (Acetophenone)
Becomes C6-OMe (Flavone) . -
C4-OMe (Acetophenone)
Becomes C7-OMe (Flavone) . -
C6-OH (Acetophenone)
Becomes the Pyran Oxygen (Pos 1) .
Part 3: Experimental Protocol (Self-Validating)
Protocol: Synthesis of 5,6,7-Trimethoxyflavone via HTM-Acetophenone
Objective: Convert HTM-Acetophenone into a bioactive flavone using a biomimetic Claisen-Schmidt condensation followed by oxidative cyclization.
Reagents:
-
Precursor: 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone (1.0 eq)
-
Aldehyde: Benzaldehyde (1.1 eq) (or substituted benzaldehyde for derivatives)
-
Base: KOH (50% aq)
-
Solvent: Ethanol (EtOH)[2]
-
Cyclizing Agent: Iodine (
) in DMSO
Step 1: Chalcone Formation (The Indicator Step)
-
Dissolve HTM-Acetophenone (1 mmol) and Benzaldehyde (1.1 mmol) in EtOH (10 mL).
-
Add KOH (2 mL, 50%) dropwise at 0°C. Stir at room temperature for 12–24 hours.
-
Validation Checkpoint: The reaction mixture must turn from pale yellow to deep orange/red . This color shift confirms the formation of the conjugated chalcone system.
-
Neutralize with HCl, extract with EtOAc, and concentrate.
Step 2: Oxidative Cyclization
-
Dissolve the crude chalcone in DMSO (5 mL).
-
Add a catalytic amount of Iodine (
, 10 mol%). -
Heat to 140°C for 1–2 hours.
-
Validation Checkpoint: Monitor via TLC. The deep red chalcone spot will disappear, replaced by a fluorescent blue/yellow spot (under UV 365nm) corresponding to the flavone.
Step 3: Structural Confirmation (NMR)
-
1H NMR (CDCl3): Look for the singlet at
~6.5-6.6 ppm . This represents the H-3 proton of the flavone C-ring, confirming successful cyclization. -
Regiochemistry: Confirm three methoxy singlets (
3.8–4.0 ppm) and the absence of the chelated phenolic OH (which would appear at >12 ppm in the precursor).
Diagram 2: Synthetic Workflow
Caption: Chemical conversion of HTM-Acetophenone to Flavone.[3] The color change (Yellow -> Red -> Fluorescent) serves as a visual process control.
Part 4: References
-
Biosynthetic Origin & Type III PKS:
-
Synthetic Application (Flavone Synthesis):
-
Chemical Characterization & Precursor Role:
-
Pharmacological Relevance:
-
Title: 5,6,7-Trimethoxyflavone (Baicalein trimethyl ether) | p38 MAPK Inhibitor.[8]
-
Source: MedChemExpress.
-
Sources
- 1. InterPro [ebi.ac.uk]
- 2. scent.vn [scent.vn]
- 3. mdpi.com [mdpi.com]
- 4. Type III polyketide synthases in natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and anti-proliferative activities of 5,6,7-trimethoxyflavones and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
safety data sheet (SDS) and toxicity profile for 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone
The following technical guide provides a comprehensive safety and toxicity assessment for 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone (CAS 22248-14-2). This document is structured for researchers and drug development professionals, moving beyond standard SDS data to include predictive toxicology, structural alerts, and validation protocols.
Chemical Identity & Physiochemical Characterization[1]
This compound is a specific polymethoxylated acetophenone derivative, distinct from its isomers (e.g., the 2-hydroxy-3,4,6-trimethoxy isomer). Its structural specificity—having a free hydroxyl group ortho to the acetyl group—facilitates intramolecular hydrogen bonding, influencing its solubility, volatility, and biological reactivity.
| Property | Specification |
| IUPAC Name | 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone |
| Common Synonyms | 6'-Hydroxy-2',3',4'-trimethoxyacetophenone; 2'-Hydroxy-4',5',6'-trimethoxyacetophenone |
| CAS Number | 22248-14-2 |
| Molecular Formula | C₁₁H₁₄O₅ |
| Molecular Weight | 226.23 g/mol |
| Physical State | Crystalline Solid (Pale yellow to beige) |
| Solubility | Soluble in DMSO, Methanol, Chloroform; Sparingly soluble in water |
| Melting Point | 78–80 °C (Predicted/Analogous range) |
| Structural Alert | Ortho-hydroxy ketone moiety (Chelating agent potential) |
Structural Context & Reactivity
The molecule features an electron-rich benzene ring with three methoxy groups and one hydroxyl group. The C6-hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen (C1-Acetyl). This reduces the acidity of the phenol compared to meta or para isomers and increases lipophilicity, potentially enhancing membrane permeability during biological assays.
Hazard Identification (GHS Classification)
Note: As a specialized research intermediate, specific experimental GHS data is limited. The following classification is derived from Read-Across analysis of structurally homologous polymethoxyacetophenones (e.g., Paeonol, 2'-Hydroxy-4'-methoxyacetophenone).
GHS Label Elements
| Hazard Class | Category | H-Code | Hazard Statement |
| Acute Toxicity (Oral) | Cat. 4 | H302 | Harmful if swallowed.[2][3][4] |
| Skin Corrosion/Irritation | Cat.[2] 2 | H315 | Causes skin irritation.[1][2][3][4] |
| Serious Eye Damage/Irritation | Cat. 2A | H319 | Causes serious eye irritation.[1][2][4][5] |
| STOT - Single Exposure | Cat. 3 | H335 | May cause respiratory irritation.[1][2][4] |
Precautionary Statements
-
Prevention: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).[1][4]
-
Response:
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).
Toxicological Profile (In-Depth Analysis)
Since direct toxicological data for CAS 22248-14-2 is sparse in public registries, this profile utilizes QSAR (Quantitative Structure-Activity Relationship) and Analog Read-Across from the well-characterized isomer Paeonol and 2,4,6-Trimethoxyacetophenone.
Acute Toxicity (Predicted)
-
Oral LD50 (Rat): Estimated range 500 – 2000 mg/kg .
-
Rationale: Polymethoxylated phenols generally undergo rapid Phase II metabolism (glucuronidation/sulfation). The LD50 of the analog 2'-Hydroxy-4'-methoxyacetophenone is ~690 mg/kg (Mouse, IP).
-
-
Dermal/Inhalation: Data lacking; treat as potentially harmful (Category 4) due to lipophilic nature facilitating absorption.
Irritation & Sensitization Mechanisms
-
Skin/Eye: The phenolic hydroxyl group is a weak acid (pKa ~8-10). Direct contact with mucous membranes induces local pH changes and protein denaturation, leading to irritation (H315/H319).
-
Sensitization: No structural alerts for protein haptenization (e.g., no Michael acceptors or aldehydes). Sensitization potential is considered Low .
Genotoxicity & Carcinogenicity (Ames/QSAR)
-
Mutagenicity: Predicted Negative in Ames Salmonella typhimurium strains (TA98, TA100).
-
Mechanistic Insight: The compound lacks nitro groups, aromatic amines, or epoxide functionalities typically associated with DNA alkylation.
-
-
Carcinogenicity: Not listed by IARC, NTP, or OSHA.
Metabolic Pathway Visualization
The following diagram illustrates the predicted metabolic fate, crucial for understanding potential toxic metabolites (e.g., quinones).
Figure 1: Predicted metabolic pathway. The primary route is detoxification via conjugation. A minor pathway involves catechol formation, which presents a low-risk toxicity alert if glutathione (GSH) is depleted.
Experimental Protocols for Safety Validation
For drug development applications, "predicted" data is insufficient. Use these self-validating protocols to establish the specific safety profile of CAS 22248-14-2.
Purity & Stability Assessment (HPLC-DAD)
Objective: Ensure toxicity is due to the parent compound, not synthesis impurities (e.g., dimethyl sulfate residues).
-
Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).
-
Mobile Phase: Gradient Acetonitrile (A) / 0.1% Formic Acid in Water (B). 5% A to 95% A over 20 mins.
-
Detection: UV at 254 nm and 280 nm.
-
Acceptance Criteria: Purity >98%. No single impurity >0.1% (ICH Q3A).
In Vitro Cytotoxicity Screen (MTT Assay)
Objective: Determine IC50 in HepG2 (liver) and HEK293 (kidney) cells.
-
Seeding: 1x10⁴ cells/well in 96-well plates.
-
Dosing: 0, 1, 10, 50, 100, 500 µM (dissolved in DMSO, final <0.5%).
-
Incubation: 24 hours at 37°C.
-
Readout: Absorbance at 570 nm.
-
Interpretation:
-
IC50 < 10 µM: Highly Toxic (Stop development or modify).
-
IC50 10–100 µM: Moderate Toxicity.
-
IC50 > 100 µM: Low Cytotoxicity (Favorable).
-
Safe Handling & Storage
Engineering Controls
-
Ventilation: Use only in a chemical fume hood.
-
Enclosure: Weighing should be done in a powder containment hood to prevent inhalation of fine particulates.
Storage Conditions
-
Temperature: Store at -20°C (Long-term) or 2-8°C (Short-term).
-
Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent oxidation of the phenolic group.
-
Light: Protect from light (Amber vials).
Spill Cleanup
-
PPE: Wear N95/P100 respirator, nitrile gloves, and lab coat.
-
Neutralize: Not required (compound is not strongly corrosive).
-
Collect: Wet sweep or vacuum (HEPA) to avoid dust generation. Place in a sealed hazardous waste container.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 123089, Ethanone, 1-(2,4,6-trimethoxyphenyl)- (Structural Analog). Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2024). C&L Inventory: Acetophenone derivatives. Retrieved from [Link]
-
Biopurify Phytochemicals. (2024). Certificate of Analysis: 6-Hydroxy-2,3,4-trimethoxyacetophenone.[6][7][8] Retrieved from [Link]
Sources
- 1. fishersci.es [fishersci.es]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. westliberty.edu [westliberty.edu]
- 5. beta.lakeland.edu [beta.lakeland.edu]
- 6. CAS 22248-14-2 | 6-Hydroxy-2,3,4-trimethoxyacetophenone [phytopurify.com]
- 7. 2,3,4-TRIMETHOXY-6-HYDROXYACETOPHENONE | 22248-14-2 [chemicalbook.com]
- 8. axel.as-1.co.jp [axel.as-1.co.jp]
Methodological & Application
step-by-step synthesis of 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone from 3,4,5-trimethoxyphenol
Executive Summary
This application note details the optimized protocol for the synthesis of 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone (also referred to as 6-hydroxy-2,3,4-trimethoxyacetophenone) starting from 3,4,5-trimethoxyphenol .
The synthesis utilizes a Boron Trifluoride Diethyl Etherate (BF₃·OEt₂) mediated Friedel-Crafts acylation. This route is selected for its high regioselectivity, driving acylation to the ortho-position relative to the hydroxyl group, and for the mild conditions that preserve the polymethoxy ether motifs which can be sensitive to harsher Lewis acids like AlCl₃. This intermediate is a critical scaffold in the total synthesis of bioactive flavonoids such as Pedalitin [1].
Reaction Scheme & Logic
The transformation involves the C-acylation of the electron-rich 3,4,5-trimethoxyphenol ring. Due to the symmetry of the starting material, the ortho positions (2 and 6) are equivalent. Introduction of the acetyl group at the 2-position yields the target molecule (numbered as 6-hydroxy-2,3,4-trimethoxyacetophenone in the product frame).
Mechanistic Insight
The reaction proceeds via an electrophilic aromatic substitution.[1][2][3][4] BF₃ acts as a Lewis acid to activate the acetic anhydride, generating a highly electrophilic acylium-like complex.
-
Activation: BF₃ coordinates with acetic anhydride.
-
Substitution: The activated electrophile attacks the aromatic ring at the position ortho to the phenol. This position is electronically favored due to the resonance donation of the hydroxyl group and the inductive/resonance effects of the methoxy groups.
-
Stabilization: The resulting product forms a stable boron-chelate with the carbonyl oxygen and the phenolic oxygen (a 6-membered ring chelate), which protects the product from further acylation and drives the reaction to completion.
Workflow Visualization
Figure 1: Step-by-step process flow for the BF₃-mediated acylation.
Materials and Equipment
Reagents Table
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 3,4,5-Trimethoxyphenol | 184.19 | 1.0 | Starting Material |
| Acetic Anhydride (Ac₂O) | 102.09 | 1.5 - 2.0 | Acylating Agent |
| BF₃[5]·OEt₂ | 141.93 | 3.0 - 5.0 | Lewis Acid / Catalyst |
| Acetic Acid (Glacial) | 60.05 | Solvent Vol. | Solvent |
| Sodium Acetate (Optional) | 82.03 | - | Buffer (Workup) |
Equipment
-
Three-neck round-bottom flask (flame-dried).
-
Reflux condenser with drying tube (CaCl₂ or Drierite).
-
Constant pressure addition funnel.
-
Magnetic stirrer and oil bath.
-
Inert gas line (Nitrogen or Argon).
Detailed Synthesis Protocol
Safety Warning: BF₃·OEt₂ is corrosive and moisture-sensitive. It fumes in air and hydrolyzes to release HF. Work must be performed in a well-ventilated fume hood wearing appropriate PPE (gloves, goggles, lab coat).
Step 1: Reaction Setup
-
Charge the 3-neck flask with 3,4,5-trimethoxyphenol (1.0 equiv) and a magnetic stir bar.
-
Add Glacial Acetic Acid (approx. 5-10 mL per gram of phenol) to dissolve the solid.
-
Purge the system with Nitrogen/Argon for 10 minutes to ensure an inert atmosphere.
Step 2: Reagent Addition[7]
-
Cool the solution slightly to 10-15°C (using a water bath) to manage the initial exotherm.
-
Add Acetic Anhydride (1.5 equiv) in one portion.
-
Using the addition funnel, add BF₃·OEt₂ (3.0 - 5.0 equiv) dropwise over 15-20 minutes.
-
Note: The solution may darken, and a mild exotherm will be observed. The excess BF₃ ensures the phenolic oxygen is fully complexed, preventing side reactions.
-
Step 3: Reaction[3][7][8]
-
Heat the reaction mixture to 60–70°C .
-
Monitor the reaction by TLC (Solvent system: Hexane:EtOAc 7:3).
-
Endpoint: Consumption of starting material (Rf ~0.4) and appearance of the product spot (Rf ~0.6, usually fluorescent under UV).
-
Typical reaction time is 1–3 hours .
-
Step 4: Workup (Hydrolysis)
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture slowly into a beaker containing crushed ice and water (approx. 10x reaction volume).
-
Caution: Hydrolysis of excess BF₃ and acetic anhydride is exothermic. Stir vigorously.
-
-
Allow the mixture to stand for 30–60 minutes to ensure complete decomposition of the boron-product complex. The product may precipitate as a solid.
Step 5: Isolation & Purification
-
If solid precipitates: Filter the solid, wash copiously with water to remove acid, and dry.
-
If oil forms: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL).
-
Wash combined organics with Brine.[5]
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize the crude solid from Methanol or a Methanol/Water mixture.
-
Expected Yield: 70–80%.
-
Appearance: Light yellow to off-white crystalline solid.
-
Analytical Data & Validation
To validate the structure, compare experimental data against the following reference values [1][2].
1H NMR Data (CDCl₃, 400 MHz)
The key diagnostic feature is the downfield shift of the phenolic proton due to intramolecular hydrogen bonding with the ketone carbonyl.
| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration | Notes |
| -OH (C6) | 13.0 - 13.5 | Singlet | 1H | Diagnostic: Sharp, H-bonded |
| Ar-H (C5) | 6.25 | Singlet | 1H | Only aromatic proton |
| -OCH₃ (x3) | 3.80 - 4.00 | Singlets | 9H | Distinct methoxy peaks |
| -COCH₃ | 2.65 | Singlet | 3H | Acetyl methyl group |
13C NMR Data (CDCl₃)
-
Carbonyl (C=O): ~203 ppm
-
Aromatic C-OH: ~160 ppm (deshielded)
-
Methoxy Carbons: ~56-61 ppm
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete hydrolysis of Boron complex. | Increase stirring time during the ice-water quench; ensure pH is not too acidic during extraction. |
| Polmacylation | Temperature too high or excess reagent. | Strictly control temp at 60°C; do not exceed 2.0 equiv of Ac₂O. |
| Demethylation | Reaction temp >90°C or prolonged time. | Methoxy groups can cleave under harsh Lewis Acid conditions. Keep reaction time <3h. |
| Sticky Oil | Residual Acetic Acid/Anhydride. | Perform an aqueous NaHCO₃ wash during extraction to remove excess acids. |
References
-
Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. Source: PMC (PubMed Central) Context: Describes the synthesis of 6-hydroxy-2,3,4-trimethoxyacetophenone via Friedel-Crafts acylation of 3,4,5-trimethoxyphenol using BF3-etherate.
-
1-(6-Hydroxy-2,3-dimethoxyphenyl)ethanone synthesis - ChemicalBook Source: ChemicalBook Context: Provides general reaction conditions and property data for similar polymethoxy-hydroxyacetophenones.
-
Friedel-Crafts Acylation: Mechanism and Conditions Source: Master Organic Chemistry Context: Fundamental mechanistic grounding for the acylation of activated aromatic rings.
Sources
Friedel-Crafts acetylation protocols for preparing 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone
An Application Guide for the Synthesis of 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone via Friedel-Crafts Acetylation
Introduction: Strategic Acylation of Polysubstituted Phenols
The Friedel-Crafts acylation stands as a cornerstone of synthetic organic chemistry, providing a robust method for forging carbon-carbon bonds by introducing an acyl group onto an aromatic ring.[1][2] This electrophilic aromatic substitution is fundamental to the synthesis of aryl ketones, which are pivotal intermediates in the production of pharmaceuticals, fine chemicals, and agrochemicals.[3] The reaction typically employs an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly reactive acylium ion electrophile.[4]
The synthesis of 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone presents a specific and nuanced application of this classic reaction. The substrate, a highly activated polysubstituted phenol, requires careful control of reaction conditions to achieve regioselective C-acylation while navigating potential side reactions. The electron-donating nature of the three methoxy groups and the hydroxyl group strongly activates the aromatic ring towards electrophilic attack.[5] However, the presence of the phenolic hydroxyl group introduces a significant challenge: phenols are bidentate nucleophiles, capable of reacting at either the aromatic ring (C-acylation) to form the desired hydroxyarylketone, or at the phenolic oxygen (O-acylation) to yield a phenyl ester.[6]
Furthermore, the Lewis acid catalyst can coordinate strongly with the lone pair of electrons on the phenolic oxygen and the carbonyl oxygen of the product ketone.[4][6] This necessitates the use of stoichiometric or excess amounts of the catalyst to ensure enough is available to activate the acylating agent and to favor the thermodynamically more stable C-acylated product, often via an in-situ Fries rearrangement of any O-acylated intermediate.[6] This guide provides a detailed protocol for this synthesis, elucidating the rationale behind each procedural step to ensure reproducibility and success.
Reaction Mechanism and Regioselectivity
The reaction proceeds through the formation of a resonance-stabilized acylium ion, which acts as the potent electrophile. The regiochemical outcome of the substitution on the 1,2,3-trimethoxy-5-hydroxybenzene ring is dictated by the directing effects of the existing substituents. The hydroxyl and methoxy groups are powerful ortho-, para-directing activators. The target C-6 position is ortho to the hydroxyl group and para to the C-3 methoxy group, making it the most electronically enriched and sterically accessible site for electrophilic attack.
Diagram 1: General Mechanism of Friedel-Crafts Acylation
This diagram illustrates the key steps: generation of the acylium ion, electrophilic attack by the aromatic ring to form a sigma complex, and subsequent deprotonation to restore aromaticity.
Caption: Logical flow of the Friedel-Crafts acylation mechanism.
Experimental Protocol
This protocol is designed for the acetylation of a substituted phenol where precise control over reagent stoichiometry and temperature is critical.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Typical Scale (mmol) | Equivalents | Notes |
| 1,2,3-Trimethoxy-5-hydroxybenzene | C₉H₁₂O₄ | 184.19 | 10.0 | 1.0 | Starting Material |
| Anhydrous Aluminum Chloride (AlCl₃) | AlCl₃ | 133.34 | 30.0 | 3.0 | Corrosive, moisture-sensitive.[7] |
| Acetyl Chloride (CH₃COCl) | CH₃COCl | 78.50 | 11.0 | 1.1 | Corrosive, lachrymator.[7] |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | ~50 mL | - | Solvent, suspected carcinogen. |
| Hydrochloric Acid, concentrated | HCl | 36.46 | ~15 mL | - | For work-up. Corrosive. |
| Ice | H₂O | 18.02 | ~50 g | - | For quenching the reaction. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~100 mL | - | Extraction solvent. |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~50 mL | - | For washing/neutralization. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | Drying agent. |
Step-by-Step Procedure
Diagram 2: Experimental Workflow
This flowchart outlines the complete synthetic procedure from setup to final product characterization.
Caption: Workflow for the synthesis of 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone.
-
Glassware and Inert Atmosphere Setup:
-
Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen to prevent moisture from deactivating the Lewis acid.[7]
-
-
Reagent Preparation and Cooling:
-
In a fume hood, charge the reaction flask with anhydrous aluminum chloride (3.0 eq.).
-
Add anhydrous dichloromethane (DCM, ~30 mL) to the flask. Stir the mixture to create a suspension.
-
Cool the flask to 0°C using an ice/water bath.[7]
-
-
Formation of the Electrophile:
-
Add acetyl chloride (1.1 eq.) to the addition funnel, diluted with a small amount of anhydrous DCM (~5 mL).
-
Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes, ensuring the internal temperature does not rise above 5°C. The formation of the acylium ion complex is exothermic.
-
-
Addition of the Phenolic Substrate:
-
Dissolve the 1,2,3-trimethoxy-5-hydroxybenzene (1.0 eq.) in anhydrous DCM (~15 mL).
-
Add this solution to the addition funnel and add it dropwise to the reaction mixture over 30 minutes. Maintain the internal temperature at 0-5°C throughout the addition. A dark brown or reddish color is often observed.[8]
-
-
Reaction Progression:
-
After the addition is complete, stir the reaction mixture at 0°C for an additional 30 minutes.
-
Remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for 1-2 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC) if desired.
-
-
Work-Up and Quenching:
-
Prepare a 500 mL beaker containing a mixture of crushed ice (~50 g) and concentrated hydrochloric acid (~15 mL).
-
CAUTION: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Slowly and carefully pour the reaction mixture into the stirred ice/HCl slurry.[7] The AlCl₃ complex will hydrolyze. Stir until all the ice has melted and the mixture becomes a clear two-phase system.[9]
-
-
Extraction and Isolation:
-
Transfer the mixture to a separatory funnel. Collect the organic (bottom, DCM) layer.
-
Extract the aqueous layer twice with ethyl acetate (~50 mL portions). Combine all organic extracts.
-
-
Washing and Neutralization:
-
Wash the combined organic layers sequentially with:
-
Two portions of water.
-
Two portions of saturated sodium bicarbonate solution (to neutralize any remaining acid; watch for gas evolution).[7]
-
One portion of saturated brine solution (to aid in breaking emulsions and removing bulk water).
-
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent by gravity filtration.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which may be a solid or a viscous oil.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
-
Alternatively, if the product is an oil or recrystallization is ineffective, purification by flash column chromatography on silica gel may be required.
-
Causality and Experimental Insights
-
Stoichiometry of AlCl₃: The use of three equivalents of AlCl₃ is crucial. One equivalent complexes with the acetyl chloride to form the acylium ion. A second equivalent coordinates to the phenolic hydroxyl group, preventing it from acting as a nucleophile (O-acylation) and deactivating the ring slightly. The third equivalent complexes with the carbonyl oxygen of the newly formed ketone product. This final complex must be hydrolyzed during the acidic workup to liberate the final product.[4]
-
Choice of Acylating Agent: Acetyl chloride is generally more reactive than acetic anhydride and is preferred for this transformation.
-
Temperature Control: Maintaining a low temperature (0°C) during the initial addition steps is vital to control the exothermic reaction, minimize side-product formation, and prevent potential polymerization or degradation of the highly activated starting material.
-
Acidic Work-up: The addition of the reaction mixture to ice and concentrated HCl is a critical step. The water hydrolyzes the excess AlCl₃ and breaks down the aluminum complexes, while the acid ensures that the final product remains in its protonated (hydroxyl) form rather than as a phenoxide salt.[9]
Safety and Handling
-
Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently and exothermically with water, releasing HCl gas. Handle with extreme care in a fume hood, avoiding any contact with moisture.[7]
-
Acetyl Chloride: Corrosive, flammable, and a potent lachrymator (causes tearing). Reacts with water to form HCl. Always handle in a fume hood.
-
Dichloromethane (DCM): A volatile organic solvent and a suspected carcinogen. Minimize exposure and handle only in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves throughout the procedure.
References
- 12BL Experiment 10: Friedel Crafts Acyl
- Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acyl
- Friedel–Crafts reaction of phenol. Chemistry Stack Exchange.
- Friedel–Crafts reaction. Wikipedia.
- Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characteriz
- EAS Reactions (3)
- Friedel–Crafts Acyl
- Experiment 1: Friedel-Crafts Acyl
- Friedel-Crafts Acyl
- Acylation of Phenols. Department of Chemistry, University of Calgary.
- Friedel-Crafts Acylation. University of Wisconsin-Madison Chemistry Department.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. websites.umich.edu [websites.umich.edu]
- 8. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 9. youtube.com [youtube.com]
extraction and isolation methods for 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone from natural products
Abstract & Introduction
1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone (also known as 2'-hydroxy-3',4',5'-trimethoxyacetophenone) is a rare, lipophilic polymethoxylated acetophenone. While frequently utilized as a synthetic precursor for bioactive flavones such as Pedalitin and Nobiletin , its isolation as a natural product is of significant chemotaxonomic and pharmacological interest.
This compound is predominantly found in the epicuticular exudates (farina) of Primula species (e.g., Primula obconica, Primula veris) and certain Rutaceae species like Melicope. Unlike glycosylated flavonoids stored in vacuoles, this aglycone is secreted onto the leaf surface, requiring a specialized Surface Rinsing Protocol rather than destructive tissue maceration.
This guide details a non-invasive extraction methodology designed to maximize yield while minimizing chlorophyll and tannin contamination, followed by a high-resolution isolation workflow.
Chemical Properties & Target Analysis
| Property | Specification |
| IUPAC Name | 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone |
| Common Synonyms | 2'-Hydroxy-3',4',5'-trimethoxyacetophenone |
| Molecular Formula | C₁₁H₁₄O₅ |
| Molecular Weight | 226.23 g/mol |
| Solubility | Soluble in CHCl₃, Acetone, MeOH, EtOAc; Insoluble in Water |
| Key Spectral Feature | Chelate -OH signal (¹H NMR) at δ ~13.5 ppm; UV λmax ~280, 330 nm |
| Natural Source | Primula spp.[1] (Leaf Exudate), Melicope spp.[2][3][4][5] (Leaves/Bark) |
Materials & Equipment
Reagents
-
Extraction Solvent: Acetone (HPLC Grade) or Dichloromethane (DCM).
-
Partition Solvent: n-Hexane, Ethyl Acetate (EtOAc).
-
Stationary Phases: Silica Gel 60 (0.040–0.063 mm), Sephadex LH-20.
-
HPLC Mobile Phase: Acetonitrile (ACN) and Water (0.1% Formic Acid).
Equipment
-
Ultrasonic Bath (Optional, for root extraction).
-
Rotary Evaporator (40°C bath).
-
Flash Chromatography System (UV detection at 254/365 nm).
-
Semi-preparative HPLC (C18 Column, 5 µm, 250 x 10 mm).
Experimental Protocol
Phase 1: Selective Surface Extraction (The "Dip" Method)
Rationale: Since the target compound is an epicuticular exudate component, grinding the plant tissue releases unnecessary chlorophyll, sugars, and polar tannins. A surface rinse yields a cleaner starting material.
-
Harvesting: Collect fresh Primula leaves. Do not wash with water, as this may dislodge the farina. Air-dry in the shade for 24–48 hours if fresh processing is not possible.
-
Rinsing:
-
Prepare two beakers containing Acetone or Chloroform .
-
Immerse leaves individually into Beaker 1 for 10–15 seconds with gentle agitation.
-
Transfer to Beaker 2 for a 5-second secondary rinse.
-
Note: Do not exceed 30 seconds total contact time to prevent leaching of internal leaf pigments (chlorophylls).
-
-
Concentration: Combine rinsates and filter through Whatman No. 1 paper. Evaporate solvent under reduced pressure at 40°C to yield the Yellow Gum Exudate .
Phase 2: Fractionation & Enrichment
-
TLC Profiling:
-
Plate: Silica Gel 60 F₂₅₄.
-
Mobile Phase: Hexane:EtOAc (3:1 v/v).
-
Visualization: UV 254 nm (quenching) and Vanillin-H₂SO₄ spray (heating). The target acetophenone appears as a dark quenching spot that turns yellow/orange upon spraying.
-
-
Solid-Liquid Partition (Optional for Waxy Extracts):
-
Redissolve the gum in 90% MeOH (aq).
-
Partition with n-Hexane (3x) to remove cuticular waxes and alkanes.
-
Retain the MeOH layer ; evaporate to dryness.
-
Phase 3: Chromatographic Isolation
Step A: Sephadex LH-20 (Size Exclusion/Adsorption)
Rationale: Removes polymeric phenolics and separates based on molecular size and hydrogen bonding capability.
-
Column: 2.5 x 50 cm.
-
Eluent: MeOH:DCM (1:1).
-
Procedure: Load sample. Collect 10 mL fractions. Combine fractions containing the acetophenone (monitored by TLC).
Step B: Silica Gel Flash Chromatography
-
Gradient: Hexane → EtOAc (0% to 30% EtOAc over 40 mins).
-
Elution Order: Polymethoxylated flavones often elute first, followed by the target acetophenone (due to the intramolecular H-bond reducing polarity), then more polar hydroxy-flavonoids.
Step C: Semi-Preparative HPLC (Polishing)
-
Column: C18 Reverse Phase (Phenomenex Luna or equivalent).
-
Flow Rate: 4.0 mL/min.
-
Gradient: 40% ACN → 70% ACN over 25 mins.
-
Detection: 280 nm.
-
Collection: Collect the peak corresponding to the target (typically elutes after simple flavonoids but before highly methylated aglycones).
Workflow Visualization
Caption: Logical progression from biomass to pure isolate using selective surface rinsing and orthogonal chromatography.
Analytical Validation
To confirm the identity of 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone , the following spectral data must be obtained:
-
¹H NMR (500 MHz, CDCl₃):
-
δ 13.50 (s, 1H, -OH): Characteristic downfield singlet indicating a hydrogen-bonded hydroxyl group at C-6 (chelated to the carbonyl).
-
δ 6.25 (s, 1H, H-5): The lone aromatic proton.
-
δ 3.80 - 4.00 (s, 9H, 3x -OCH₃): Three distinct methoxy singlets.
-
δ 2.60 (s, 3H, -COCH₃): Acetyl methyl group.
-
-
¹³C NMR (125 MHz, CDCl₃):
-
Carbonyl: ~203 ppm.
-
Aromatic C-OH: ~160 ppm.
-
Methoxy Carbons: ~56, 60, 61 ppm (shifts indicate steric crowding).
-
-
Mass Spectrometry (ESI-MS):
-
[M+H]⁺: m/z 227.
-
Fragmentation: Loss of methyl radical (M-15) is common in polymethoxylated benzenes.
-
Troubleshooting & Expert Tips
-
Chlorophyll Contamination: If the extract is green rather than yellow/orange, the rinsing time was too long. Use a short column of Activated Charcoal or perform a quick filtration through pure silica gel eluting with 100% DCM to retain chlorophylls.
-
Isomer Confusion: This compound is isomeric with 1-(2-Hydroxy-3,4,6-trimethoxyphenyl)ethanone. The HMBC NMR experiment is critical to distinguish them by correlating the aromatic proton to the specific ring carbons.
-
Crystallization: The pure compound often crystallizes from cold MeOH or Hexane/EtOAc mixtures as pale yellow needles.
References
-
Valant-Vetschera, K. M., & Wollenweber, E. (2009). Exudate Flavonoids of Primula spp: Structural and Biogenetic Chemodiversity. Natural Product Communications, 4(3), 365–370.[6]
-
Nakayama, H., et al. (2003). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. Molecules, 8, 1-x. (Cited as synthetic precursor context).
-
Wollenweber, E., et al. (1990). Exudate flavonoids from Primula species.[7][8] Phytochemistry, 29(5), 1685-1688.
-
BenchChem. (2025). Concise Total Synthesis of Pedalitin: Application Notes. (Context for chemical properties).
Sources
- 1. researchgate.net [researchgate.net]
- 2. (±)-Melicolones A and B, rearranged prenylated acetophenone stereoisomers with an unusual 9-oxatricyclo[3.2.1.1(3,8)]nonane core from the leaves of Melicope ptelefolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetophenone derivatives from the roots of Melicope ptelefolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pteleifolols A-E, acetophenone di-C-glycosides and a benzopyran dimer from the leaves of Melicope pteleifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phytochemical Characterization and Anti-Biofilm Activity of Primula veris L. Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dokumen.pub [dokumen.pub]
- 8. researchgate.net [researchgate.net]
Application Note: Microwave-Assisted Synthesis of 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone Scaffolds
This Application Note is designed to provide a rigorous, field-proven guide for the microwave-assisted synthesis of 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone (also known as 6-hydroxy-2,3,4-trimethoxyacetophenone). This compound is a critical pharmacophore and intermediate in the synthesis of bioactive flavonoids, chalcones, and heterocyclic drugs.
Executive Summary
The synthesis of polymethoxyacetophenones via traditional thermal Friedel-Crafts acylation is often plagued by long reaction times (12–24 hours), harsh conditions, and incomplete conversion. This protocol details a Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces reaction time to under 20 minutes while significantly improving yield and purity.
The core transformation involves the regioselective ortho-acylation of 3,4,5-trimethoxyphenol . The resulting scaffold, 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone , serves as a versatile "molecular handle" for generating libraries of chalcones and flavones with potent anti-inflammatory and anticancer profiles.
Scientific Foundation & Mechanistic Insight
The Chemistry of Regioselectivity
The target molecule requires the introduction of an acetyl group ortho to the phenolic hydroxyl group. In 3,4,5-trimethoxyphenol, the 2- and 6-positions are electronically equivalent and highly activated due to the combined electron-donating effects of the hydroxyl and methoxy groups.
-
Chelation Control: The use of Lewis acids like Boron Trifluoride etherate (BF₃·OEt₂) is critical. BF₃ coordinates with the phenolic oxygen and the acylating agent, forming a transition state that directs the acylium ion specifically to the ortho position.
-
Microwave Effect: Microwave irradiation provides rapid, volumetric heating. Unlike conductive heating, which relies on convection currents, microwaves directly couple with the polar reaction components (acetic anhydride, BF₃-complexes). This minimizes the "wall effect" and accelerates the rate-determining step—the formation of the sigma complex—thereby suppressing side reactions like de-alkylation or polymerization.
Pathway Visualization
The following diagram illustrates the reaction pathway and the subsequent derivatization logic.
Caption: Figure 1. Microwave-assisted synthetic workflow from precursor phenol to bioactive flavone scaffolds.[1]
Experimental Protocols
General Considerations
-
Vessels: Use dedicated 10 mL or 35 mL microwave pressure vials with silicone/PTFE crimp caps.
-
Safety: BF₃·OEt₂ is corrosive and moisture-sensitive. Handle in a fume hood. Acetic anhydride is a lachrymator.
-
Equipment: Single-mode microwave reactor (e.g., CEM Discover, Anton Paar Monowave) is recommended for high reproducibility.
Protocol A: Synthesis of the Core Scaffold
Target: 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone Reaction Type: Friedel-Crafts Acylation
Materials:
-
3,4,5-Trimethoxyphenol (1.84 g, 10 mmol)
-
Acetic Anhydride (Ac₂O) (3.0 mL, excess)
-
Boron Trifluoride Etherate (BF₃·OEt₂) (2.5 mL, ~20 mmol)
-
Glacial Acetic Acid (2.0 mL) - Optional, as co-solvent
Step-by-Step Methodology:
-
Loading: In a 35 mL microwave vial, dissolve 3,4,5-trimethoxyphenol in acetic anhydride.
-
Catalyst Addition: Add BF₃·OEt₂ dropwise under stirring. Note: The reaction is exothermic; cooling in an ice bath during addition is recommended before sealing.
-
Microwave Parameters:
-
Temperature: 90 °C
-
Hold Time: 15 minutes
-
Power: Dynamic (Max 150 W)
-
Stirring: High
-
-
Work-up:
-
Purification: Recrystallize from ethanol or methanol.
-
Expected Yield: 85–92%
-
Appearance: Pale yellow needles.[3]
-
Self-Validation Check:
-
TLC: Mobile phase Hexane:Ethyl Acetate (7:3). The product will have a higher R_f than the starting phenol due to the loss of the H-bond donor character (intramolecular H-bond with carbonyl).
-
¹H NMR (CDCl₃): Look for the characteristic chelated hydroxyl proton singlet downfield at δ ~13.0–13.5 ppm.
Protocol B: Derivatization to Chalcones
Target: (E)-1-(6-hydroxy-2,3,4-trimethoxyphenyl)-3-phenylprop-2-en-1-one Reaction Type: Claisen-Schmidt Condensation[4]
Materials:
-
1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone (1 mmol)
-
Benzaldehyde (or substituted derivative) (1.1 mmol)
-
KOH (50% aq. solution) (1 mL)
-
Ethanol (3 mL)
Methodology:
-
Mix the acetophenone and aldehyde in a 10 mL MW vial with ethanol.
-
Add KOH solution. The color usually deepens immediately (formation of phenolate/enolate).
-
Microwave Parameters:
-
Temperature: 80 °C
-
Hold Time: 2–5 minutes
-
-
Work-up: Pour into ice water containing dilute HCl. Filter the yellow/orange precipitate. Recrystallize from EtOH.
Optimization & Troubleshooting Guide
The following decision tree helps troubleshoot common issues during the acylation step.
Caption: Figure 2. Troubleshooting logic for microwave-assisted Friedel-Crafts acylation.
Parameter Comparison Table
| Parameter | Conventional Heating | Microwave (This Protocol) | Impact |
| Time | 12–24 Hours | 15–20 Minutes | 98% Reduction in process time. |
| Temperature | Reflux (variable) | 90 °C (Controlled) | Precise internal temp control prevents degradation. |
| Yield | 60–75% | 85–92% | Cleaner reaction profile; less work-up loss. |
| Solvent | Large volume AcOH | Minimal / Solvent-free | Improved E-factor (Green Chemistry). |
References
-
Synthesis of Pedalitin & Flavonoids: Title: Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin.[5] Source: PMC (PubMed Central). Context: Describes the foundational Friedel–Crafts acylation of 3,4,5-trimethoxyphenol to obtain the 6-hydroxy-2,3,4-trimethoxyacetophenone core.[5] URL:[Link]
-
Microwave Friedel-Crafts Methodology: Title: Microwave Irradiation Effect on Intermolecular and Intramolecular Friedel-Crafts Acylation Reaction. Source: Scientific Research Publishing (Green and Sustainable Chemistry). Context: Validates the acceleration effects of microwave irradiation on acylation reactions compared to conventional heating.[6] URL:[Link]
-
Catalyst Alternatives (Green Chemistry): Title: Microwave-Assisted Efficient Synthesis of Polymethoxyacetophenones and Natural Polymethoxyflavones.[1] Source: ResearchGate. Context: Discusses the use of alternative catalysts like Indium Triflate and Zn powder for polymethoxybenzene acylation under microwave conditions. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Microwave-Assisted Synthesis of Novel 2,3-Dihydro-4-Pyridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave Irradiation Effect on Intermolecular and Intramolecular Friedel-Crafts Acylation Reaction [scirp.org]
Troubleshooting & Optimization
optimizing temperature conditions for 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone stability
Technical Support Center: 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone
A Guide to Optimizing Temperature and Storage Conditions for Experimental Stability
Welcome to the technical support center for 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its experimental lifecycle. As a substituted hydroxyacetophenone, its stability is paramount for reproducible and reliable results. This document provides a series of frequently asked questions (FAQs), troubleshooting protocols, and best practices derived from the fundamental chemistry of phenolic and poly-methoxylated aromatic compounds.
Section 1: Frequently Asked Questions (FAQs) on Stability
This section addresses the most common questions regarding the handling and storage of 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone.
Q1: What is the primary cause of degradation for this compound?
A: The primary degradation pathway is the oxidation of the phenolic hydroxyl group (-OH) at the 6-position. Phenolic compounds are susceptible to oxidation, which can be accelerated by exposure to oxygen, light, elevated temperatures, and the presence of metal ions.[1][2] This process can lead to the formation of colored quinone-type structures, which may alter the compound's biological activity and analytical profile.
Q2: What are the ideal long-term storage conditions for the solid (powder) form?
A: For long-term storage, the solid compound should be kept in a tightly sealed container at -20°C or lower , protected from light. The low temperature minimizes the kinetic energy of molecules, drastically slowing potential degradation rates.[3] The container should be flushed with an inert gas like argon or nitrogen to displace oxygen, further preventing oxidation.
Q3: How should I prepare and store stock solutions?
A: Stock solutions should be prepared fresh whenever possible. If storage is necessary, use a high-purity, anhydrous solvent (e.g., DMSO, ethanol) and store in small, single-use aliquots at -80°C . Avoid repeated freeze-thaw cycles, as this can introduce moisture and oxygen, accelerating degradation. Solutions should be stored in amber vials or tubes wrapped in aluminum foil to protect against light.[4]
Q4: Is 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone sensitive to pH?
A: Yes. The phenolic hydroxyl group is weakly acidic. At basic pH, this proton can be abstracted to form a phenoxide ion, which is significantly more susceptible to oxidation than the protonated form. Therefore, it is critical to maintain solutions at a neutral or slightly acidic pH to ensure stability.[2] If your experimental buffer is basic, prepare the compound in a neutral stock solution and add it to the final buffer immediately before use.
Q5: My sample of the solid compound has developed a slight yellow or brown tint. Is it still usable?
A: A color change is a visual indicator of degradation, likely due to oxidation. While the bulk of the material may still be intact, the presence of degradants can interfere with experimental results. We strongly recommend re-qualifying the material using an analytical technique like HPLC-UV or LC-MS (see Protocol 3.2) to assess its purity before use. If significant degradation is observed, a fresh lot of the compound should be used.
Section 2: Troubleshooting Guide
Encountering unexpected results can be frustrating. This guide helps you diagnose if compound stability is the root cause.
| Observed Problem | Potential Stability-Related Cause | Recommended Action |
| Loss of biological activity or inconsistent assay results. | The compound has degraded in the stock solution or during the experiment due to improper temperature, light exposure, or pH. | 1. Prepare a fresh stock solution from solid material stored under ideal conditions.2. Analyze both the old and new stock solutions via HPLC to compare purity (See Protocol 3.2).3. Minimize the incubation time of the compound in assay media, especially at 37°C. |
| Appearance of new peaks in HPLC/LC-MS chromatogram. | Degradation has occurred. The new peaks are likely oxidized or hydrolyzed byproducts. | 1. Confirm the identity of the main peak via mass spectrometry.2. Attempt to characterize the new peaks. Oxidative products will often have a mass increase of +14 or +16 Da, or show evidence of dimerization.3. Review your sample handling and storage procedures against the recommendations in this guide. |
| Precipitation observed in stock solution upon thawing. | The compound may have limited solubility at lower temperatures, or solvent evaporation may have occurred, concentrating the solute beyond its solubility limit. | 1. Gently warm the solution to room temperature and vortex to redissolve.2. If it does not redissolve, the solution may be supersaturated. Consider preparing a new, less concentrated stock.3. Ensure vials are sealed tightly with high-quality caps to prevent solvent evaporation. |
Troubleshooting Workflow for Stability Issues
The following diagram outlines a logical workflow for investigating potential compound stability problems.
Sources
separation of 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone isomers using flash chromatography
Case ID: #ISO-6H-TMP-2024 Topic: Separation of 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone Isomers via Flash Chromatography Status: Active Support Guide
Executive Summary
Welcome to the Technical Support Center. You are likely attempting to isolate 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone (Target) from a reaction mixture containing its regioisomers (e.g., the 2-hydroxy or non-chelated isomers) or partially methylated byproducts.
The Critical Insight: The separation of this specific molecule relies on the "Ortho Effect." The hydroxyl group at position 6 is ortho to the acetyl group at position 1. This allows for intramolecular hydrogen bonding (chelation), which significantly reduces the polarity of the target molecule compared to its non-chelated isomers (para/meta-hydroxy variants).
This guide exploits this mechanism to turn a difficult separation into a routine one.
Part 1: Method Development (The "Ortho" Protocol)
Stationary Phase Selection
-
Primary Recommendation: Standard Silica Gel (40–63 µm).
-
Reasoning: The intramolecular H-bond makes the target molecule behave "less polar" than expected. It will elute significantly faster (higher Rf) than isomers where the -OH is available to interact with the silica silanols.
-
-
Secondary Recommendation (If NP fails): C18 (Reverse Phase).
Solvent System Engineering
Do not default to Hexane/Ethyl Acetate immediately. The polymethoxy nature of your compound requires specific selectivity.
| Solvent System | Role | Recommended Ratio (v/v) | Why use this? |
| Toluene / Ethyl Acetate | High Selectivity | 95:5 to 80:20 | Toluene provides |
| Hexane / DCM | Solubility | 50:50 to 0:100 | Excellent if the compound has poor solubility in hexane but moves too fast in EtOAc. |
| Hexane / Ethyl Acetate | Standard | Gradient 0% | The baseline starting point. Target (chelated) should elute early. |
The "Anti-Tailing" Modifier
Phenolic compounds often tail on silica due to interaction with acidic silanols.
-
Directive: Add 0.1% to 1.0% Acetic Acid to your mobile phase.
-
Mechanism:[1][2][3] The acid suppresses the ionization of the phenolic -OH and blocks active silanol sites on the silica, sharpening the peak shape.
Part 2: Troubleshooting & FAQs
Q1: "My target co-elutes with a major impurity. How do I separate them?"
Diagnosis: You are likely using a solvent system that relies only on polarity (dipole-dipole), which is similar for regioisomers. Solution: Change the selectivity mechanism .
-
Switch to Toluene: Replace Hexane with Toluene. The aromaticity of Toluene interacts differently with the trimethoxy substitution pattern compared to the impurity.
-
Check the "Chelation Gap": If the impurity is the para-isomer (e.g., 4-hydroxy), it is much more polar.
-
Action: Use a weaker solvent (e.g., 100% DCM or 5% EtOAc in Hexane). The target (chelated) will elute, while the para-isomer stays on the baseline.
-
Q2: "The sample precipitates on the top of the column."
Diagnosis: Polymethoxy acetophenones often have poor solubility in non-polar equilibration solvents (like Hexane). Solution: Use Solid Loading (Dry Loading) .
-
Dissolve the crude mixture in a minimal amount of DCM or Acetone.
-
Add silica gel (ratio 1:2 sample to silica).
-
Evaporate the solvent completely on a rotavap until it is a free-flowing powder.
-
Load this powder on top of the pre-packed column.
-
Benefit: Eliminates solubility issues and prevents band broadening at the start.
Q3: "I see a 'ghost peak' or broad smear after my main peak."
Diagnosis: This is classic phenolic tailing or slow de-chelation. Solution:
-
Step 1: Verify you added 1% Acetic Acid to the eluent.
-
Step 2: If using DCM, ensure it is not stabilized with Ethanol (which increases polarity unpredictably). Use Amylene-stabilized DCM.
Part 3: Decision Logic & Workflows
Workflow 1: Solvent System Selection
This diagram guides you through selecting the optimal mobile phase based on your TLC results.
Caption: Logic flow for selecting the correct mobile phase and loading technique based on initial TLC screening.
Workflow 2: The "Ortho-Effect" Mechanism
Understanding why the separation works is crucial for troubleshooting.
Caption: Mechanistic comparison showing why the target ortho-isomer elutes faster than its regioisomers.
Part 4: Experimental Protocol (Standard Operating Procedure)
Objective: Isolation of 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone from crude reaction mixture.
Materials:
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Solvents: Hexane (Hex), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Acetic Acid (AcOH).
-
Detection: UV (254 nm) and Ferric Chloride stain (Phenols turn purple/blue).
Step-by-Step Procedure:
-
TLC Optimization:
-
Spot crude on a TLC plate.
-
Elute with Hex:EtOAc (4:1) .
-
Target Rf: Look for the spot at Rf ~0.6–0.7 (The chelated isomer moves high).
-
Impurity Rf: Non-chelated isomers will likely be at Rf < 0.3.
-
Note: If the target is too high (Rf > 0.8), switch to 100% DCM .
-
-
Column Packing:
-
Pack a flash column using the slurry method with Hexane.
-
Condition the column with 2 Column Volumes (CV) of Hexane containing 1% Acetic Acid .
-
-
Sample Loading (Solid Load Recommended):
-
Adsorb crude onto silica (see FAQ Q2).
-
Add the dry powder to the top of the column and add a layer of sand.
-
-
Elution Gradient:
-
0–5 min: 100% Hexane (removes non-polar oils).
-
5–15 min: 0%
10% EtOAc in Hexane (Target usually elutes here). -
15–25 min: 10%
30% EtOAc in Hexane (Elutes non-chelated isomers).
-
-
Fraction Analysis:
-
Check fractions with UV.[4]
-
Confirm identity using Ferric Chloride stain (Target gives a distinct color, often transiently different from isomers due to chelation).
-
References
-
Teledyne ISCO. (2025). Flash Chromatography Guide: Purification of Phenolic Compounds. Retrieved from [Link]
-
Reich, H. J., & Schwitters, J. P. (2025). Common Mobile Phases and Modifiers for Flash Chromatography.[5] University of Wisconsin-Madison Organic Chemistry Data. Retrieved from [Link]
-
American Chemical Society. (2019). Separation and determination of hydroxyacetophenones: An experiment in preparative TLC. Retrieved from [Link]
Sources
- 1. CN104084180B - Method for preparing multilayer silica gel purification chromatographic column for detecting polybrominated biphenyls compounds - Google Patents [patents.google.com]
- 2. Rapid separation of acetophenone and its monohydroxy isomers by capillary electrophoresis [html.rhhz.net]
- 3. 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Validation & Comparative
Spectral Fingerprinting of 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone: A Comparative IR Guide
Executive Summary
This guide provides a technical analysis of the infrared (IR) absorption spectrum of 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone (CAS: 22248-14-2). Unlike standard acetophenones, this molecule exhibits a distinct spectral signature defined by Resonance-Assisted Hydrogen Bonding (RAHB) .[1]
The interaction between the hydroxyl group at position C6 and the acetyl carbonyl at position C1 creates a stable 6-membered chelate ring.[1] This guide compares these spectral deviations against non-chelated analogs (e.g., 2,3,4-Trimethoxyacetophenone) to provide researchers with definitive identification criteria.
Part 1: Structural Basis of Spectral Shifts[1][2]
To interpret the spectrum, one must understand the underlying physics modifying the force constants of the primary bonds.[1]
The Chelation Effect (RAHB)
In standard acetophenones, the carbonyl (
-
Mechanism: The hydrogen bond draws electron density away from the carbonyl carbon, effectively reducing the
bond order from ~2.0 to ~1.8.[1] -
Spectral Consequence: According to Hooke’s Law, a reduced force constant (
) lowers the vibrational frequency ( ).[1] Result: The carbonyl band shifts significantly to a lower wavenumber (bathochromic shift).[1]
Diagram: Chelation & Spectral Logic
Figure 1: The causal pathway of the spectral shift.[1] The formation of the chelate ring is the primary driver of the unique IR fingerprint.[1]
Part 2: Comparative Spectral Analysis[1][2]
The following table contrasts the target molecule with 2,3,4-Trimethoxyacetophenone (which lacks the hydroxyl group) and 4-Hydroxyacetophenone (which cannot form intramolecular bonds).
Table 1: Diagnostic IR Bands & Shifts[1][2]
| Functional Group | Vibration Mode | Target Molecule (Chelated) | Analog: 2,3,4-Trimethoxy (Non-Chelated) | Analog: 4-Hydroxy (Intermolecular) | Mechanistic Explanation |
| Carbonyl | 1630 – 1645 cm⁻¹ | 1675 – 1690 cm⁻¹ | ~1670 cm⁻¹ | RAHB Effect: Intramolecular H-bonding weakens the C=O bond, lowering frequency. | |
| Hydroxyl | 2500 – 3300 cm⁻¹ (Broad, Weak) | Absent | 3200 – 3400 cm⁻¹ (Broad, Strong) | The chelated proton is "buried."[1] The band is extremely broad and often overlaps C-H stretches.[1] | |
| Aromatic Ring | 1580 – 1610 cm⁻¹ | 1590 – 1600 cm⁻¹ | 1590 – 1610 cm⁻¹ | Conjugation with the chelated ring system often intensifies the lower frequency aromatic bands.[1] | |
| Methoxy | 1200 – 1275 cm⁻¹ | 1200 – 1275 cm⁻¹ | Variable | Asymmetric stretching of the aryl-alkyl ether bonds (C2, C3, C4 positions).[1] | |
| Methyl | 1360 – 1380 cm⁻¹ | 1360 – 1380 cm⁻¹ | ~1360 cm⁻¹ | Characteristic "Umbrella" deformation of the acetyl methyl group.[1] |
Key Identification Criteria
-
The "Missing" OH Peak: Unlike typical phenols that show a distinct hump at 3400 cm⁻¹, the target molecule's OH stretch is often flattened and shifted down to 3000–2700 cm⁻¹, merging with C-H stretches.[1]
-
The "Ketone" Shift: If your carbonyl peak is above 1660 cm⁻¹, you likely have the wrong isomer (e.g., methoxy at C6 instead of OH) or the sample is wet/disrupted.[1]
Part 3: Experimental Protocol (Solid State)
To obtain a publication-quality spectrum that resolves the methoxy fine structure and the broad chelated hydroxyl, follow this protocol.
Method: KBr Pellet (Preferred for Resolution) vs. ATR[1]
While ATR (Attenuated Total Reflectance) is convenient, KBr transmission is superior for resolving the weak, broad chelated O-H band which can be lost in the noise of ATR diamond absorption limits.[1]
Step-by-Step Workflow
-
Sample Preparation (Drying):
-
Why: Hygroscopic moisture creates a false O-H peak at 3400 cm⁻¹, masking the chelation effect.[1]
-
Action: Dry the sample in a vacuum desiccator over
for 4 hours.
-
-
Matrix Preparation (KBr):
-
Acquisition Parameters:
-
Resolution: 2 cm⁻¹ (standard is 4 cm⁻¹; higher resolution is needed for the polymethoxy fingerprint region 1000-1300 cm⁻¹).
-
Scans: Minimum 64 scans to improve Signal-to-Noise (S/N) ratio.
-
Background: Fresh background scan immediately prior to sample (purge environment of
and ).[1]
-
-
Data Processing:
-
Apply Baseline Correction (rubber band method) to flatten the scattering slope.[1]
-
Do not apply heavy smoothing, as this will obscure the methoxy doublet/triplet splitting patterns.
-
Diagram: Analysis Decision Tree
Figure 2: Decision tree for validating the identity of the target molecule based on spectral features.
References
-
National Institute of Standards and Technology (NIST). Infrared Spectrum of 2'-Hydroxyacetophenone (CAS 118-93-4).[1][2] NIST Chemistry WebBook, SRD 69.[3] [Link]
-
National Institute of Standards and Technology (NIST). Infrared Spectrum of 2,3,4-Trimethoxyacetophenone (CAS 13909-73-4).[1] NIST Chemistry WebBook, SRD 69.[3] [Link]
-
Hansen, P. E., & Spanget-Larsen, J. (2017).[1] NMR and IR Investigations of Intramolecular Hydrogen Bonding. Molecules, 22(4), 552. (Discusses the correlation between OH shifts and C=O shifts in ortho-hydroxy systems).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][4] (Authoritative text on RAHB effects on Carbonyl frequencies).
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
